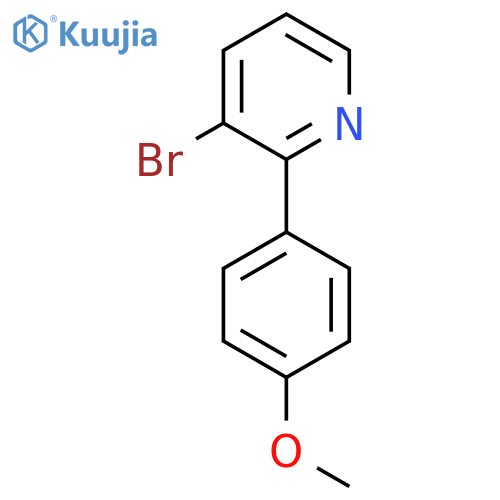

Cas no 1171902-79-6 (3-Bromo-2-(4-methoxyphenyl)pyridine)

3-Bromo-2-(4-methoxyphenyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 3-bromo-2-(4-methoxyphenyl)pyridine

- Pyridine, 3-bromo-2-(4-methoxyphenyl)-

- 2-(4-Methoxyphenyl)-3-bromopyridine

- 3-Bromo-2-(4-methoxyphenyl)pyridine

-

- インチ: 1S/C12H10BrNO/c1-15-10-6-4-9(5-7-10)12-11(13)3-2-8-14-12/h2-8H,1H3

- InChIKey: FZVRRCTURRUQNG-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=CN=C1C1C=CC(=CC=1)OC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 192

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 22.1

3-Bromo-2-(4-methoxyphenyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR01K5VF-250mg |

3-Bromo-2-(4-methoxyphenyl)pyridine |

1171902-79-6 | 95% | 250mg |

$617.00 | 2025-02-12 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1263818-1g |

3-Bromo-2-(4-methoxyphenyl)pyridine |

1171902-79-6 | 98% | 1g |

¥7785.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1263818-500mg |

3-Bromo-2-(4-methoxyphenyl)pyridine |

1171902-79-6 | 98% | 500mg |

¥5394.00 | 2024-08-09 | |

| A2B Chem LLC | BA19247-500mg |

3-Bromo-2-(4-methoxyphenyl)pyridine |

1171902-79-6 | 97% | 500mg |

$458.00 | 2024-04-20 | |

| A2B Chem LLC | BA19247-1g |

3-Bromo-2-(4-methoxyphenyl)pyridine |

1171902-79-6 | 97% | 1g |

$627.00 | 2024-04-20 | |

| Aaron | AR01K5VF-500mg |

3-Bromo-2-(4-methoxyphenyl)pyridine |

1171902-79-6 | 95% | 500mg |

$701.00 | 2025-02-12 | |

| A2B Chem LLC | BA19247-250mg |

3-Bromo-2-(4-methoxyphenyl)pyridine |

1171902-79-6 | 97% | 250mg |

$331.00 | 2024-04-20 |

3-Bromo-2-(4-methoxyphenyl)pyridine 関連文献

-

Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265

-

Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

David M. Hodgson,Matthew J. Fleming,Zhaoqing Xu,Changxue Lin,Steven J. Stanway Chem. Commun., 2006, 3226-3228

-

Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148

-

Lyudmila G. Kuz’mina,Artem I. Vedernikov,Natalia A. Lobova,Andrei V. Churakov,Judith A. K. Howard,Michael V. Alfimov,Sergey P. Gromov New J. Chem., 2007,31, 980-994

-

Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656

-

Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886

-

Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387

3-Bromo-2-(4-methoxyphenyl)pyridineに関する追加情報

Recent Advances in the Study of 3-Bromo-2-(4-methoxyphenyl)pyridine (CAS: 1171902-79-6) in Chemical Biology and Pharmaceutical Research

The compound 3-Bromo-2-(4-methoxyphenyl)pyridine (CAS: 1171902-79-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its bromo and methoxyphenyl substituents, has shown promising potential in various applications, including drug discovery, medicinal chemistry, and biochemical studies. Recent studies have focused on its synthesis, structural modifications, and biological activities, highlighting its versatility as a building block for more complex molecules.

One of the key areas of interest is the role of 3-Bromo-2-(4-methoxyphenyl)pyridine as an intermediate in the synthesis of pharmacologically active compounds. Researchers have explored its utility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, to generate diverse libraries of pyridine derivatives. These derivatives have been evaluated for their potential as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. The presence of the bromo group at the 3-position and the methoxyphenyl moiety at the 2-position provides a unique scaffold for further functionalization, enabling the development of targeted therapeutics.

In a recent study published in the Journal of Medicinal Chemistry, a team of researchers investigated the anticancer properties of 3-Bromo-2-(4-methoxyphenyl)pyridine derivatives. The study demonstrated that certain analogs exhibited potent inhibitory activity against specific cancer cell lines, with IC50 values in the nanomolar range. Mechanistic studies revealed that these compounds function by modulating key signaling pathways involved in cell proliferation and apoptosis. These findings underscore the potential of 3-Bromo-2-(4-methoxyphenyl)pyridine as a lead compound for the development of novel anticancer agents.

Another notable application of this compound is in the field of neurodegenerative diseases. Recent research has explored its potential as a modulator of protein-protein interactions implicated in Alzheimer's and Parkinson's diseases. Preliminary in vitro and in vivo studies have shown that derivatives of 3-Bromo-2-(4-methoxyphenyl)pyridine can inhibit the aggregation of amyloid-beta peptides and alpha-synuclein, which are key pathological hallmarks of these disorders. These results suggest that further optimization of this scaffold could yield promising candidates for neurodegenerative disease therapeutics.

In addition to its biological applications, 3-Bromo-2-(4-methoxyphenyl)pyridine has also been studied for its physicochemical properties. Computational modeling and spectroscopic analyses have provided insights into its electronic structure, solubility, and stability under various conditions. These studies are critical for understanding the compound's behavior in biological systems and for guiding the design of more effective derivatives.

Overall, the growing body of research on 3-Bromo-2-(4-methoxyphenyl)pyridine (CAS: 1171902-79-6) highlights its significance as a versatile and valuable compound in chemical biology and pharmaceutical research. Continued exploration of its synthetic routes, biological activities, and mechanistic insights will likely uncover new opportunities for drug discovery and therapeutic development. Researchers in the field are encouraged to leverage this scaffold for the design of novel compounds with enhanced efficacy and selectivity.

1171902-79-6 (3-Bromo-2-(4-methoxyphenyl)pyridine) 関連製品

- 1779237-74-9(2-[(4-methoxyphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one)

- 899991-49-2(1-(2-chlorophenyl)methyl-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide)

- 2413846-69-0(rac-methyl (3R,4S)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylate hydrochloride, trans)

- 2228344-54-3(2-(3-ethoxy-4-hydroxyphenyl)-3-methylbutanoic acid)

- 2229211-93-0(tert-butyl N-{1-3-(methoxymethyl)phenyl-2-oxoethyl}-N-methylcarbamate)

- 60471-27-4(2(3H)-Benzothiazolone, 3-ethyl-6-nitro-)

- 1207005-90-0(N-[(2-fluorophenyl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide)

- 1361729-20-5(6-(2,4-Dichlorophenyl)-5-fluoronicotinic acid)

- 2171963-62-3(1-amino(oxan-4-yl)methylcyclooctan-1-ol)

- 3558-64-3(Pyrylium, 4-(4-methylphenyl)-2,6-diphenyl-, perchlorate)